molecular formula C4H6N2 B040574 1H-pyrrol-2-amine CAS No. 4458-15-5

1H-pyrrol-2-amine

Cat. No.: B040574
CAS No.: 4458-15-5
M. Wt: 82.1 g/mol
InChI Key: QLSWIGRIBOSFMV-UHFFFAOYSA-N
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Description

2-Aminopyrrole is a heterocyclic organic compound characterized by a pyrrole ring with an amino group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-aminopyrrole are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide is commonly used for oxidation reactions.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under mild conditions.

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Biochemical Analysis

Biochemical Properties

1H-pyrrol-2-amine plays a significant role in biochemical reactions. It is commonly used as a drug synthesis intermediate . It can be used in the synthesis of drugs containing pyrrole structures, such as anticancer agents and antibacterial agents

Cellular Effects

Given its use in the synthesis of anticancer and antibacterial agents , it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in reactions for the synthesis of drugs

Comparison with Similar Compounds

Uniqueness: 2-Aminopyrrole is unique due to its amino group at the second carbon, which imparts distinct reactivity and biological activity compared to other pyrrole derivatives.

Properties

IUPAC Name

1H-pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c5-4-2-1-3-6-4/h1-3,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSWIGRIBOSFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415950
Record name 2-AMINOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4458-15-5
Record name 2-Aminopyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINOPYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the σ-complex formed upon protonation of 2-aminopyrrole?

A2: Protonation of 2-aminopyrrole, often at the C2 position, generates a σ-complex resembling a Wheland intermediate. [, ] This cationic species, stabilised by delocalization and isolated as tetraphenylborate salts, highlights the compound's ability to engage in electrophilic aromatic substitution reactions. [, ]

Q2: How can 2-aminopyrroles be synthesized using gold catalysis?

A2: Several gold-catalyzed routes have been developed for 2-aminopyrrole synthesis, showcasing the utility of gold catalysts in heterocycle formation:

  • Formal [3+2] cycloaddition: Gold catalysis enables the reaction of ynamides with isoxazoles, providing a concise route to fully substituted 2-aminopyrroles. []
  • Ynamide amination-initiated aza-Nazarov cyclization: Gold catalysts promote the amination of ynamides followed by an aza-Nazarov cyclization, granting access to various functionalized 2-aminopyrroles. []
  • Intermolecular nitrene transfer: Gold-catalyzed intermolecular nitrene transfer from vinyl azides to ynamides enables the synthesis of multisubstituted 2-aminopyrroles in good yields. []

Q3: Can you describe a metal-free approach for the synthesis of 2-aminopyrroles?

A4: A metal-free domino approach uses alkynyl vinyl hydrazides to access diverse 2-aminopyrroles. The process involves a unique propargylic 3,4-diaza-Cope rearrangement followed by isomerization and 5-exo-dig N-cyclization. []

Q4: How can Morita-Baylis-Hillman acetates be utilized for 2-aminopyrrole synthesis?

A5: Reacting Morita-Baylis-Hillman acetates with 1,1-enediamines or heterocyclic ketene aminals provides a route to fully substituted 2-aminopyrroles. This strategy exploits a base-promoted tandem sequence of Michael addition, elimination, and aromatization. []

Q5: What unique product was isolated from a classical 2-aminopyrrole synthesis and what does it reveal about the reaction?

A6: A 5-hydroxy-γ-lactam byproduct was isolated when using methyl cyanoacetate in the classical synthesis of 2-aminopyrroles. [] This finding provides insight into the generally lower yields observed for methyl esters compared to tert-butyl esters in this reaction. []

Q6: How can 2-aminopyrroles be used to synthesize pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones?

A7: 2-aminopyrroles bearing electron-withdrawing groups at the 3 and 4 positions react with aryl or alkyl isocyanates to yield pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones. The reaction may proceed through (pyrrol-2-yl)ureas or 1-amido-2-aminopyrrole intermediates. []

Q7: How does the α-amino substituent influence the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A8: The α-amino group plays a crucial role in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine, influencing both reactivity and regioselectivity. Theoretical studies reveal that the amino group lowers the activation and reaction energies compared to unsubstituted pyrrole. [] It also dictates the regiochemistry of the reaction, leading to the formation of specific purine analogues. []

Q8: What intermediates were identified in the inverse electron demand Diels-Alder reaction of 2-aminopyrrole with 1,3,5-triazine?

A9: NMR spectroscopy revealed five intermediates in the reaction of 1-tert-butyl-2-aminopyrrole with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. These include a zwitterion, a tricyclic adduct, its conjugate acid, a neutral imine, and a trifluoroacetoamidinium ion. This study provides direct experimental evidence for the stepwise mechanism of this inverse electron demand Diels-Alder cascade reaction. []

Q9: How can 2-aminopyrrole and its derivatives be characterized?

A9: Several spectroscopic techniques are employed for the structural elucidation of 2-aminopyrrole and its derivatives:

  • NMR spectroscopy: 1H, 13C, 15N, and 19F NMR provide detailed information about the structure, including tautomeric forms and reaction intermediates. [, , ]
  • X-ray crystallography: This technique helps determine the connectivity and conformation of 2-aminopyrrole derivatives, such as 2-amino-5-bromo-3,4-dicyanopyrrole and its N-methyl derivative. []

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